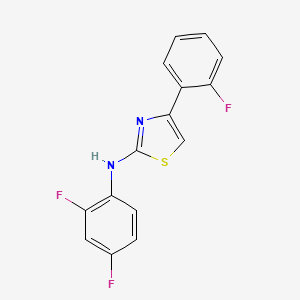

2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole

Description

Properties

Molecular Formula |

C15H9F3N2S |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H9F3N2S/c16-9-5-6-13(12(18)7-9)19-15-20-14(8-21-15)10-3-1-2-4-11(10)17/h1-8H,(H,19,20) |

InChI Key |

GMWDFSJMTSMVFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F)F |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Thiazole Synthesis

- Starting materials: α-haloketones and thiourea.

- Reaction conditions: Reflux in ethanol or other suitable solvents.

- Mechanism: Nucleophilic attack of thiourea on the α-haloketone, followed by cyclization to form the thiazole ring.

- Example: Thiourea reacts with α-bromoacetophenones to yield phenylthiazol-2-amines, which are key intermediates for further functionalization.

Specific Preparation Methods for Fluorinated Thiazoles

Synthesis via α-Haloketones and Thiourea

A widely used method involves the reaction of α-bromoacetophenones bearing fluorinated phenyl groups with thiourea under reflux in ethanol:

-

- Dissolve α-bromoacetophenone derivative in anhydrous ethanol.

- Add thiourea and reflux for approximately 2 hours.

- Cool the reaction mixture to precipitate the product.

- Filter, wash, and dry the solid to obtain the phenylthiazol-2-amine derivative.

One-Pot Iodine-Catalyzed Oxidative Coupling of Ketones and Thiourea

A more recent and convenient method avoids the need for preformed α-haloketones:

- Catalytic system: Iodine (I2) with dimethyl sulfoxide (DMSO) as solvent and oxidant.

- Reaction conditions: Moderate temperature (50–80 °C), catalytic iodine (20 mol%), direct coupling of ketones and thiourea.

-

- Avoids lachrymatory and toxic α-haloketones.

- No acid-binding agents required.

- One-pot synthesis simplifies the process.

-

- Ketone is iodinated in situ to form α-iodoketone intermediate.

- Thiourea reacts with α-iodoketone to form the thiazole ring.

- DMSO reoxidizes iodine to complete the catalytic cycle.

-

- Moderate to good yields (e.g., 43–75% depending on substrates).

- Fluorinated ketones can be used to introduce fluorophenyl groups.

Incorporation of Difluorophenyl and Fluorophenyl Groups

- The fluorinated phenyl groups at the 2- and 4-positions of the thiazole ring can be introduced by selecting appropriately substituted ketones or α-haloketones.

- For example, 2,4-difluorophenyl-substituted α-bromoacetophenones can be synthesized or purchased and then reacted with thiourea to yield the target compound.

- Alternatively, nucleophilic aromatic substitution or cross-coupling reactions can be used to introduce fluorine atoms on phenyl rings prior to thiazole ring formation.

Summary Table of Preparation Methods

Research Findings and Notes

- The iodine-catalyzed method is particularly notable for its environmental and operational advantages, avoiding hazardous intermediates and simplifying purification.

- The classical α-haloketone method remains reliable for producing high-purity intermediates suitable for further derivatization.

- Fluorine atoms on the phenyl rings enhance the compound’s stability and potential biological activity, making these synthetic routes valuable for pharmaceutical research.

- Purification typically involves recrystallization from ethanol or acetone and characterization by NMR, IR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Amines and other reduced derivatives

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Nitrothiophene Carboxamide Derivatives

- Compound 12 (N-(4-(2,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, CAS: 953943-03-8): Structural Difference: Incorporates a nitrothiophene carboxamide group instead of the 2-fluorophenyl moiety at position 3. Activity: Exhibits narrow-spectrum antibacterial activity, likely due to the electron-withdrawing nitro group enhancing target binding . Synthesis: Derived from 2-amino-4-(2,4-difluorophenyl)thiazole (CAS: 105512-80-9), highlighting the versatility of the 2,4-difluorophenylamino-thiazole scaffold .

Coumarin-Linked Thiazole Derivatives

- Compound 17 (2-((2,4-difluorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide): Structural Difference: Features a coumarin-linked acetamide group at position 4. Activity: Demonstrates potent α-glucosidase inhibition (IC₅₀ = 217–219 °C), suggesting applications in diabetes management. The coumarin moiety likely contributes to π-π stacking interactions with enzyme active sites . Spectral Data: IR and NMR spectra confirm hydrogen bonding via NH groups, critical for enzyme inhibition .

Fluorophenyl Substitution Variations

Positional Isomerism in Fluorophenyl Groups

- 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (CAS: 1017385-07-7): Structural Difference: Contains a 2,6-difluorophenyl group and a carboxylic acid at position 4.

- Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate (CAS: 956624-57-0): Structural Difference: Substitutes the 2-fluorophenyl group with an ethyl carboxylate. Application: The ester group may serve as a prodrug moiety, enhancing oral bioavailability .

Hybrid Thiazole Derivatives

Benzofuran-Thiazolylhydrazone Hybrids

Triazole-Thiazole Conjugates

- Compounds 4 and 5 (from ):

- Structural Difference : Include triazole and pyrazole rings fused to the thiazole core.

- Crystallography : Planar conformations facilitate stacking interactions in material science applications, though steric effects from perpendicular fluorophenyl groups may limit solubility .

Biological Activity

2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazole compounds are known for their diverse biological effects, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms in its structure is significant as it often enhances the biological activity of organic compounds.

1. Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that various thiazole-based compounds displayed cytotoxic effects against multiple cancer cell lines.

- Case Study : A derivative of 2-aminothiazole was tested against several cancer cell lines including MCF7 (breast cancer), HT29 (colon cancer), and A549 (lung cancer). The compound exhibited an IC50 value of 0.06 µM against DHFR, indicating potent inhibitory activity .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF7 | 0.06 | High |

| HT29 | 0.1 | Moderate |

| A549 | 0.25 | Moderate |

2. Antioxidant Activity

Thiazoles have also been noted for their antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases including cancer.

- Research Findings : A study indicated that certain thiazole derivatives demonstrated significant antioxidant activity in DPPH and nitric oxide scavenging assays . This property may contribute to their anticancer effects by reducing oxidative stress in cells.

3. Antimicrobial Activity

Thiazole derivatives have been evaluated for their antimicrobial properties against various pathogens.

- Case Study : In vitro tests showed that some thiazole compounds were effective against Candida albicans and Candida parapsilosis, with one compound exhibiting an MIC of 1.23 µg/mL comparable to standard antifungal agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.